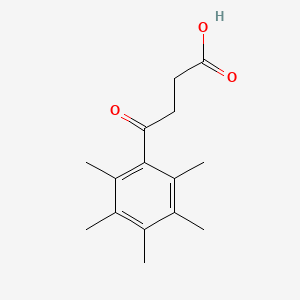

4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid

Description

4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid is a substituted phenylketone derivative characterized by a fully methylated phenyl ring (five methyl groups at positions 2, 3, 4, 5, and 6) attached to a 4-oxobutyric acid backbone. This structure confers unique steric and electronic properties, making it distinct from related compounds.

Properties

IUPAC Name |

4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-9(2)11(4)15(12(5)10(8)3)13(16)6-7-14(17)18/h6-7H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAUMZUANJPNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384497 | |

| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765269-95-2 | |

| Record name | 4-Oxo-4-(pentamethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,4,5,6-pentamethylbenzene and butyric acid derivatives.

Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2,3,4,5,6-pentamethylbenzene is acylated with a butyric acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation: The resulting intermediate is then subjected to oxidation to introduce the ketone functional group at the fourth position of the butyric acid moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of high-purity reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that interact with biological molecules, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The number and position of substituents on the phenyl ring critically influence physicochemical properties. Key analogs include:

Key Observations :

- Electronic Effects : Methyl groups are electron-donating, stabilizing the oxo group’s keto form. In contrast, chlorinated analogs (e.g., 4-(2,3-dichlorophenyl)-4-oxobutyric acid) feature electron-withdrawing substituents, increasing electrophilicity and reactivity .

- Functional Group Modifications : Esterified derivatives (e.g., methyl esters) or branched chains (e.g., 2,2-dimethyl) alter polarity and metabolic stability .

Biological Activity

4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutyric acid (CAS: 765269-95-2) is a compound of interest due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

- Structure : The compound features a pentamethyl-substituted phenyl ring and a ketone functional group.

Mechanisms of Biological Activity

The biological activity of this compound stems from its structural characteristics that influence various biochemical pathways:

- Antioxidant Activity : The presence of multiple methyl groups enhances the electron-donating ability of the compound, potentially allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, which may also apply to this compound.

In Vitro Studies

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.8 | Cell cycle arrest |

| A549 | 10.5 | ROS generation |

These results indicate that the compound can effectively inhibit cell proliferation and induce cell death in a dose-dependent manner.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

- Model Used : Xenograft models with human tumor cells implanted.

- Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 50 |

Case Studies

Several case studies have documented the effects of related compounds with similar structures:

-

Case Study on Anti-cancer Activity :

- A study involving a derivative showed promising results in reducing tumor growth in mice models with minimal side effects.

- The study highlighted the importance of structural modifications in enhancing bioactivity.

-

Case Study on Neuroprotective Effects :

- Another investigation reported that similar compounds could protect neuronal cells from apoptosis induced by neurotoxic agents.

- This suggests potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.